molecular formula C22H22ClN3O2 B4748284 5-(4-chlorophenyl)-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]-3-isoxazolecarboxamide

5-(4-chlorophenyl)-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]-3-isoxazolecarboxamide

Cat. No. B4748284
M. Wt: 395.9 g/mol
InChI Key: LVNQTQMMTAURPE-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]-3-isoxazolecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as "isoxazolecarboxamide" and belongs to the class of drugs known as isoxazole derivatives. Isoxazolecarboxamide has been found to have potential applications in the field of neuroscience, particularly in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of isoxazolecarboxamide is not fully understood. However, it is believed to act as a modulator of the GABAergic and glutamatergic systems in the brain. Isoxazolecarboxamide has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its neuroprotective and anxiolytic effects.
Biochemical and Physiological Effects:
Isoxazolecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Isoxazolecarboxamide has also been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of isoxazolecarboxamide is that it has been extensively studied and optimized for synthesis, which makes it readily available for use in lab experiments. However, one of the limitations of isoxazolecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on isoxazolecarboxamide. One area of research is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, depression, and anxiety disorders. Another area of research is to better understand its mechanism of action and how it interacts with the GABAergic and glutamatergic systems in the brain. Finally, future research could focus on developing more potent and selective derivatives of isoxazolecarboxamide with improved therapeutic properties.

Scientific Research Applications

Isoxazolecarboxamide has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Isoxazolecarboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders. It has been found to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c23-18-10-8-17(9-11-18)21-14-19(25-28-21)22(27)24-15-20(26-12-4-5-13-26)16-6-2-1-3-7-16/h1-3,6-11,14,20H,4-5,12-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNQTQMMTAURPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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